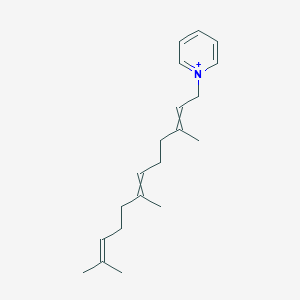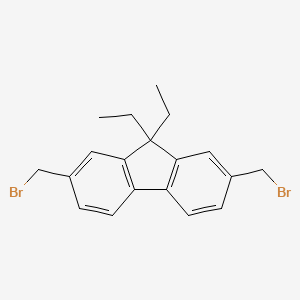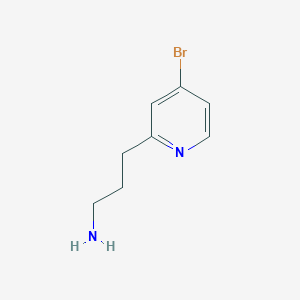![molecular formula C9H14O3 B14182131 3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid CAS No. 918813-45-3](/img/structure/B14182131.png)
3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid is an organic compound with a unique structure that includes a cyclopentane ring substituted with a methyl group and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN) and excess aqueous hypophosphorous acid (H₃PO₂) under reflux in 1-propanol . This reaction yields the desired cyclopentane derivative, which can then be further processed to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow microreactor systems. These systems allow for the direct introduction of functional groups into organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the keto group into a carboxylic acid.
Reduction: Reduction reactions can convert the keto group into an alcohol using reducing agents like sodium borohydride (NaBH₄).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Conditions: Acidic or basic conditions depending on the nature of the substituent.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted cyclopentane derivatives.
Scientific Research Applications
3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes involved in metabolic pathways, altering their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1R,2R,3R,5R)-3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid
- 3-[(1R)-1-methyl-2-oxo-3-propan-2-ylcyclopentyl]propanoic acid
Uniqueness
3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid is unique due to its specific structural features, such as the presence of a keto group and a methyl-substituted cyclopentane ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
918813-45-3 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-[(1R)-1-methyl-2-oxocyclopentyl]propanoic acid |
InChI |
InChI=1S/C9H14O3/c1-9(6-4-8(11)12)5-2-3-7(9)10/h2-6H2,1H3,(H,11,12)/t9-/m1/s1 |
InChI Key |
XPAJEIWYFVZRIJ-SECBINFHSA-N |
Isomeric SMILES |
C[C@@]1(CCCC1=O)CCC(=O)O |
Canonical SMILES |
CC1(CCCC1=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


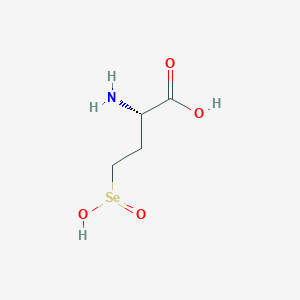
![3-Propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14182073.png)
![3,5-Dichloro-n-[(1-cyclobutyl-4-fluoropiperidin-4-yl)methyl]benzamide](/img/structure/B14182080.png)
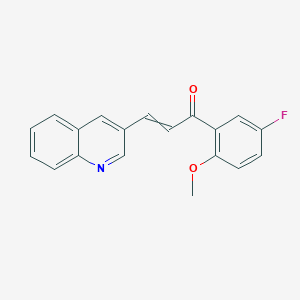

![Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14182095.png)
![(2R)-2-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14182103.png)
![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one](/img/structure/B14182107.png)
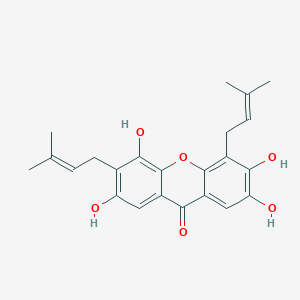
![Methyl {4-[([1,1'-biphenyl]-2-yl)methoxy]phenoxy}acetate](/img/structure/B14182126.png)
